Lamifiban
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Overview
Description
Lamifiban is an intravenously administered, selective, reversible, nonpeptide glycoprotein IIb/IIIa receptor antagonist. It inhibits platelet aggregation and thrombus formation by preventing the binding of fibrinogen to platelets . This compound has been studied extensively for its potential use in treating conditions such as non-Q wave myocardial infarction and unstable angina pectoris .
Preparation Methods
Lamifiban can be synthesized through various chemical routes. One common method involves the reaction of 4-carbamimidoylbenzoyl chloride with L-tyrosine, followed by coupling with 4-piperidinol and subsequent esterification with acetic acid . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Lamifiban undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at the aromatic rings or other reactive sites in the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Lamifiban has been extensively studied for its applications in various fields:
Mechanism of Action
Lamifiban exerts its effects by selectively binding to the glycoprotein IIb/IIIa receptors on platelets, thereby inhibiting the binding of fibrinogen and preventing platelet aggregation . This mechanism is crucial for its antithrombotic properties. The molecular targets involved include the glycoprotein IIb/IIIa receptors, which play a key role in platelet aggregation and thrombus formation .
Comparison with Similar Compounds
Lamifiban is compared with other glycoprotein IIb/IIIa receptor antagonists such as abciximab, eptifibatide, and tirofiban . These compounds share a similar mechanism of action but differ in their molecular structures and pharmacokinetic properties. For example:
Abciximab: A monoclonal antibody that binds to glycoprotein IIb/IIIa receptors with high affinity.
Eptifibatide: A cyclic heptapeptide that mimics the arginine-glycine-aspartic acid sequence.
Tirofiban: A nonpeptide antagonist similar to this compound but with different binding characteristics.
This compound’s uniqueness lies in its nonpeptide structure and reversible binding, which offers advantages in terms of selectivity and reversibility of its effects .
Properties
CAS No. |
144412-49-7 |
---|---|
Molecular Formula |
C24H28N4O6 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
2-[1-[(2S)-2-[(4-carbamimidoylbenzoyl)amino]-3-(4-hydroxyphenyl)propanoyl]piperidin-4-yl]oxyacetic acid |
InChI |
InChI=1S/C24H28N4O6/c25-22(26)16-3-5-17(6-4-16)23(32)27-20(13-15-1-7-18(29)8-2-15)24(33)28-11-9-19(10-12-28)34-14-21(30)31/h1-8,19-20,29H,9-14H2,(H3,25,26)(H,27,32)(H,30,31)/t20-/m0/s1 |
InChI Key |
FPKOGTAFKSLZLD-FQEVSTJZSA-N |
SMILES |
C1CN(CCC1OCC(=O)O)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3=CC=C(C=C3)C(=N)N |
Isomeric SMILES |
C1CN(CCC1OCC(=O)O)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C3=CC=C(C=C3)C(=N)N |
Canonical SMILES |
C1CN(CCC1OCC(=O)O)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3=CC=C(C=C3)C(=N)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
((1-(N-(p-(amidinobenzoyl)tyrosyl)-4-piperidinyl)oxy))acetic acid lamifiban Ro 44-9883 Ro 449883 Ro-44-9883 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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